5-Iodo-7-methoxybenzofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-7-methoxybenzofuran-2-carboxylic acid: is a chemical compound belonging to the benzofuran family. This particular compound is characterized by the presence of an iodine atom at the 5th position, a methoxy group at the 7th position, and a carboxylic acid group at the 2nd position on the benzofuran ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Iodo-7-methoxybenzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present on the benzofuran ring.
Substitution: The iodine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen exchange reactions using reagents like sodium iodide or silver nitrate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups in place of the iodine atom .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Iodo-7-methoxybenzofuran-2-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological research due to its potential biological activities. Studies have indicated that benzofuran derivatives can exhibit anti-tumor, antibacterial, and anti-viral properties .
Medicine: In medicine, this compound and its derivatives are being explored for their potential therapeutic applications. The compound’s structure allows for the development of new drugs targeting specific diseases .
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the development of new materials with specific characteristics .
Wirkmechanismus
The mechanism of action of 5-Iodo-7-methoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
5-Iodo-7-methoxybenzofuran: Similar structure but lacks the carboxylic acid group.
7-Methoxybenzofuran-2-carboxylic acid: Similar structure but lacks the iodine atom.
5-Iodo-2-benzofurancarboxylic acid: Similar structure but lacks the methoxy group.
Uniqueness: 5-Iodo-7-methoxybenzofuran-2-carboxylic acid is unique due to the presence of all three functional groups (iodine, methoxy, and carboxylic acid) on the benzofuran ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Eigenschaften
Molekularformel |
C10H7IO4 |
---|---|
Molekulargewicht |
318.06 g/mol |
IUPAC-Name |
5-iodo-7-methoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H7IO4/c1-14-7-4-6(11)2-5-3-8(10(12)13)15-9(5)7/h2-4H,1H3,(H,12,13) |
InChI-Schlüssel |
WVGAVUHHTDDBKZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=CC(=C1)I)C=C(O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.